molecular formula C6H7ClN2O B3032859 (2-Amino-6-chloropyridin-3-yl)methanol CAS No. 58584-60-4

(2-Amino-6-chloropyridin-3-yl)methanol

Cat. No. B3032859
CAS RN: 58584-60-4
M. Wt: 158.58 g/mol
InChI Key: FJGSHZIXUIHUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Amino-6-chloropyridin-3-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives . It is used in the field of chemistry as a building block .


Synthesis Analysis

The synthesis of “(2-Amino-6-chloropyridin-3-yl)methanol” involves several steps. One method involves the use of lithium aluminum hydride in tetrahydrofuran . Another method involves the use of dimethylsulfide borane complex in tetrahydrofuran . Please refer to the original sources for detailed experimental methods .


Molecular Structure Analysis

The molecular formula of “(2-Amino-6-chloropyridin-3-yl)methanol” is C6H7ClN2O . The molecular weight is 158.59 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel et al. (2011) described the use of 2-chloropyridine-3-carboxylic acid, a close derivative of (2-Amino-6-chloropyridin-3-yl)methanol, in the synthesis of pyridine carboxylic acids, which displayed variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Crystal and Molecular Structure Analysis

  • Lakshminarayana et al. (2009) conducted a detailed structural analysis of a compound similar to (2-Amino-6-chloropyridin-3-yl)methanol, focusing on its crystal structure, which is critical for understanding its chemical properties and potential applications (Lakshminarayana et al., 2009).

Metal Complex Synthesis and Polymerization

  • Kaya et al. (2021) explored the synthesis of Schiff base ligands and metal complexes using derivatives of 2-amino-6-chloropyridine. They also studied the polymerization of these compounds, which could have implications for material science applications (Kaya, Daban, & Şenol, 2021).

Catalytic Hydrogenation Studies

  • Sukhorukov et al. (2008) investigated the catalytic hydrogenation of compounds related to (2-Amino-6-chloropyridin-3-yl)methanol, offering insights into potential chemical synthesis pathways (Sukhorukov et al., 2008).

C-H Halogenation Reactions

  • Sun et al. (2014) demonstrated the utility of (6-Amino-2-chloro-3-fluorophenyl)methanol in palladium-catalyzed C-H halogenation reactions, suggesting potential uses in organic synthesis (Sun, Sun, & Rao, 2014).

Domino Reaction Synthesis

  • Zhao et al. (2020) developed a catalyst-free domino reaction involving a derivative of (2-Amino-6-chloropyridin-3-yl)methanol, leading to the synthesis of new compounds with potential applications in agriculture (Zhao et al., 2020).

Zinc Complexes in Aldol Reactions

  • Darbre et al. (2002) synthesized zinc complexes using ligands derived from pyridine, which could be relevant to the study of (2-Amino-6-chloropyridin-3-yl)methanol in the context of catalysis and aldol reactions (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

properties

IUPAC Name

(2-amino-6-chloropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGSHZIXUIHUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482831
Record name (2-Amino-6-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58584-60-4
Record name (2-Amino-6-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-6-chloropyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Amino-6-chloropyridin-3-yl)methanol
Reactant of Route 3
(2-Amino-6-chloropyridin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2-Amino-6-chloropyridin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Amino-6-chloropyridin-3-yl)methanol
Reactant of Route 6
(2-Amino-6-chloropyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.